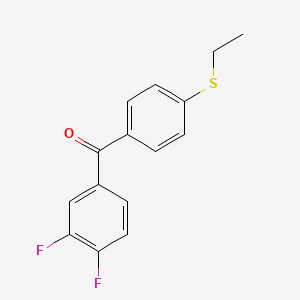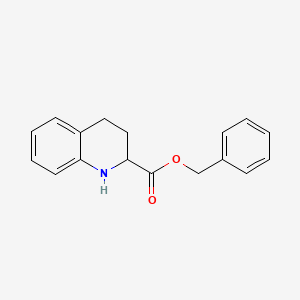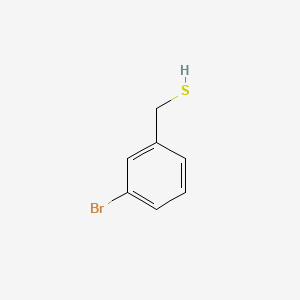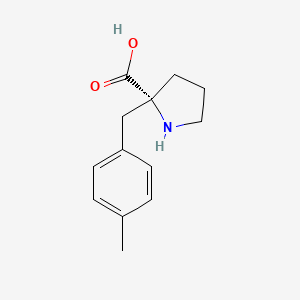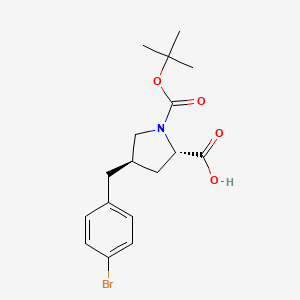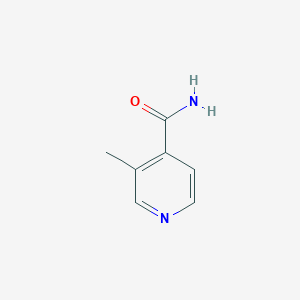![molecular formula C9H23NO4Ti B1598203 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium CAS No. 74665-17-1](/img/no-structure.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Ti(IV)-Bis(2,2',2''-nitrilotriethanol) and is a chelating agent that can form stable complexes with various metal ions.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
2-[Bis(2-hydroxyethyl)amino]ethanol: is used in the synthesis of esters, particularly in the formation of 2-(bis(2-hydroxyethyl)amino)ethyl alkanoate. This compound is synthesized over mixed metal oxides and is significant in the production of surfactants due to its biodegradable and less toxic nature . The catalysts used in this process are environmentally friendly and can be easily recovered and reused, making the process sustainable.
Metal Ion Buffering
This compound also plays a role in metal ion buffering . It forms stable binary and ternary complexes with metal ions like Mg²⁺, Ca²⁺, and Cu²⁺, which are crucial in biological systems. The stability constants of these complexes have been determined, and the compound is used as a buffer in systems containing metal ions .
Environmental Remediation
Finally, titanium and its compounds are used in environmental remediation. Titanium dioxide, for instance, is used in the photocatalytic degradation of pollutants in water and air purification systems.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium involves the reaction of 2-aminoethanol with titanium isopropoxide in the presence of propan-2-ol as a solvent.", "Starting Materials": [ "2-aminoethanol", "titanium isopropoxide", "propan-2-ol" ], "Reaction": [ "Add titanium isopropoxide to propan-2-ol and stir for 30 minutes.", "Add 2-aminoethanol to the mixture and stir for 24 hours at room temperature.", "Filter the mixture to remove any solid impurities.", "The resulting product is 2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium." ] } | |
CAS-Nummer |
74665-17-1 |
Produktname |
2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
Molekularformel |
C9H23NO4Ti |
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;1-3(2)4;/h8-10H,1-6H2;3-4H,1-2H3; |
InChI-Schlüssel |
YZHUOZULZWFLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Kanonische SMILES |
CC(C)O.C(CO)N(CCO)CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



